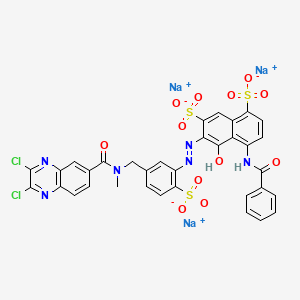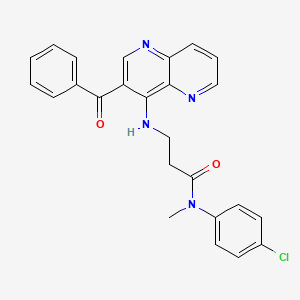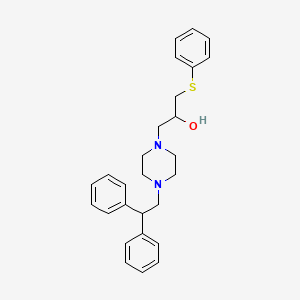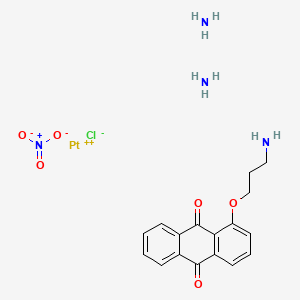
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, diammine, and a chloride ion, with a nitrate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate typically involves the following steps:
Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.
Complex Formation: The ligand is then reacted with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of ammonia to form the platinum complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Nitrate Addition: Finally, the complex is treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or to elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in solvents such as ethanol or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce elemental platinum or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential catalytic properties. It serves as a model compound for understanding the behavior of platinum complexes.
Biology
In biological research, the compound is investigated for its interactions with biomolecules, such as DNA and proteins
Medicine
The compound’s structure suggests potential use in anticancer therapies, similar to other platinum-based drugs like cisplatin. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
In industry, the compound could be used in the development of advanced materials, such as conductive polymers or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate involves its interaction with molecular targets such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other platinum-based anticancer drugs, which inhibit DNA replication and transcription, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum compounds
Eigenschaften
CAS-Nummer |
139165-85-8 |
|---|---|
Molekularformel |
C17H21ClN4O6Pt |
Molekulargewicht |
607.9 g/mol |
IUPAC-Name |
1-(3-aminopropoxy)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C17H15NO3.ClH.NO3.2H3N.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;;2-1(3)4;;;/h1-3,5-8H,4,9-10,18H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
InChI-Schlüssel |
JPSNBIMHZJQSLY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


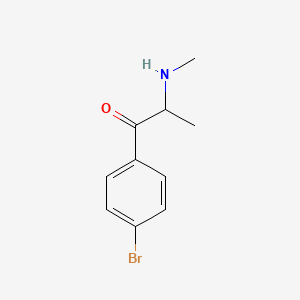


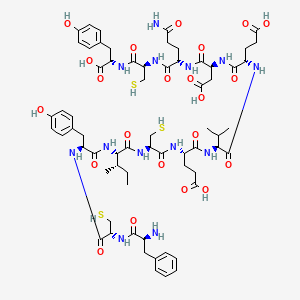


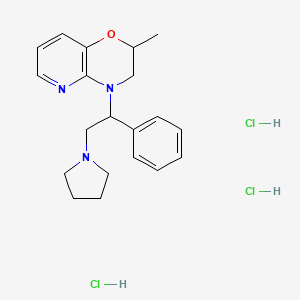
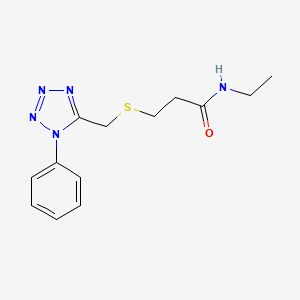


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
